Dillapiole

Vue d'ensemble

Description

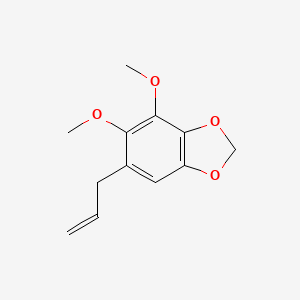

Dillapiole is an organic chemical compound and essential oil commonly extracted from dill weed, though it can be found in a variety of other plants such as fennel root . This compound is closely related to apiole, having a methoxy group positioned differently on the benzene ring .

Synthesis Analysis

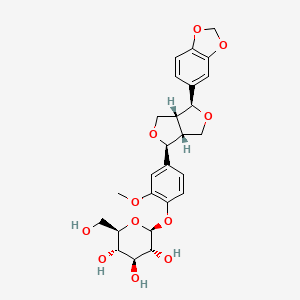

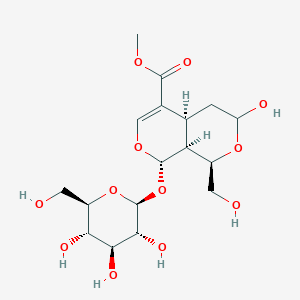

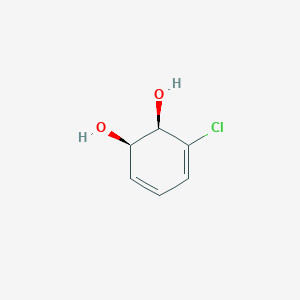

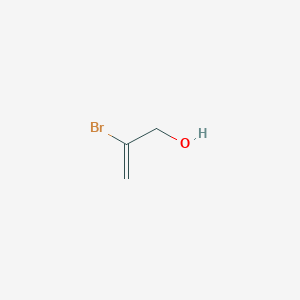

Dillapiole can be synthesized from the natural, commercially available sesamol as starting material . Three syntheses of dillapiole have been described, with a major difference between these being the order of introduction of the additional methoxy and allyl substituents .

Molecular Structure Analysis

Dillapiole’s molecular structure was analyzed using docking simulation and density functional theory (DFT) calculation . The negative binding energies suggested the possible inclusion of the guests inside the cucurbit uril cavity, enabling the formation of stable inclusion compounds .

Chemical Reactions Analysis

Dillapiole’s chemical reactions were studied using a molecular docking simulation and density functional theory (DFT) calculation . The intermolecular interactions such as the hydrogen bonding, electrostatic, dispersion, and pi-alkyl formation involved were observed .

Physical And Chemical Properties Analysis

Dillapiole has a molecular weight of 222.24 g/mol, a refractive index of 1.530-1.532, and a density of 1.163 g/mL at 20°C .

Applications De Recherche Scientifique

Insecticides

Dillapiole has been found to be effective in the development of two-component insecticides. It has been tested against the fall armyworm, a major threat to food production. Dillapiole was found to be the most active compound in the essential oil from Piper aduncum, an Amazonian Piperaceae. In binary mixtures, a strong synergistic effect was observed for the pairs of dillapiole with β-caryophyllene, methyl eugenol, and α-humulene .

Gastroprotective Activity

Dillapiole, isolated from Peperomia pellucida, has shown gastroprotective activity against ethanol-induced gastric lesions in Wistar rats. The gastroprotective effect of dillapiole was not attenuated by pretreatment with indomethacin, a prostaglandin synthesis blocker, NG-nitro-L-arginine methyl ester, a nitric oxide synthase inhibitor, or N-ethylmaleimide, a blocker of sulfhydryl groups .

Cytotoxic Effects

Dillapiole has been studied for its cytotoxic effects on embryonic development. The proportion of implanted embryos that failed to develop normally was markedly higher in the group treated with 5–10 μM dillapiole .

Anti-inflammatory Activity

Dillapiole has been studied for its anti-inflammatory activity. Although the specific details of this study are not available in the search results, it is an area of active research .

Mécanisme D'action

Target of Action

Dillapiole, a phenylpropanoid, exhibits a broad range of bioactivities . It has been reported to show gastroprotective activity , anti-inflammatory properties , and cytotoxic effects against various tumor cells

Mode of Action

Dillapiole’s mode of action is complex and multifaceted, involving several biological pathways. In terms of its anti-inflammatory properties, dillapiole has been shown to inhibit rat paw edema . As for its cytotoxic effects, dillapiole can act as a pro-oxidant compound, inducing the release of reactive oxygen species (ROS) in tumor cells .

Biochemical Pathways

It has been suggested that dillapiole can induce apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network . Furthermore, dillapiole is a major component of the essential oil from Piper aduncum, an Amazonian Piperaceae, and its biosynthesis involves the conversion of 6-hydroxymyristicin to dillapiole .

Pharmacokinetics

It has been suggested that dillapiole may present a good pharmacokinetic profile, mainly due to its hydrophobic character, which can facilitate its diffusion through cell membranes .

Result of Action

The molecular and cellular effects of dillapiole’s action are diverse. It has been shown to exhibit gastroprotective effects, reducing ethanol-induced gastric lesions in rats . Dillapiole also exhibits anti-inflammatory properties, inhibiting rat paw edema . Furthermore, it has cytotoxic effects against various tumor cells, inducing apoptosis and retarding early post-implantation development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dillapiole. For instance, the insecticidal activity of dillapiole can be enhanced through synergistic interactions with other constituents of essential oils . .

Safety and Hazards

Orientations Futures

Dillapiole has potential implications in various fields of research and industry. Future directions of research on dillapiole should focus on exploring its mechanism of action. The use of binary mixtures of essential oil constituents as low-environmental-toxicity insecticides allows a fine tuning of the insecticidal activity, and the exploitation of synergy effects .

Propriétés

IUPAC Name |

4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4,6H,1,5,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKYNOPXHGPMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1CC=C)OCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Record name | dillapiole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dillapiole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862007 | |

| Record name | Dill apiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dillapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

285.00 to 292.00 °C. @ 760.00 mm Hg | |

| Record name | Dillapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Dillapiol | |

CAS RN |

484-31-1, 8025-95-4 | |

| Record name | Dill apiole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apiole (dill) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resins, oleo-, parsley | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008025954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dill apiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILLAPIOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438CJQ562D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dillapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29.5 °C | |

| Record name | Dillapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

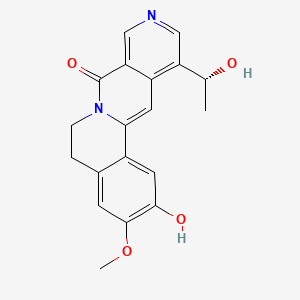

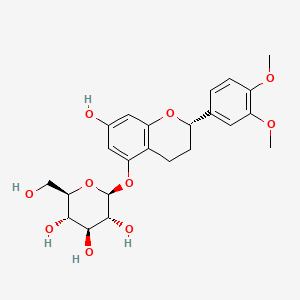

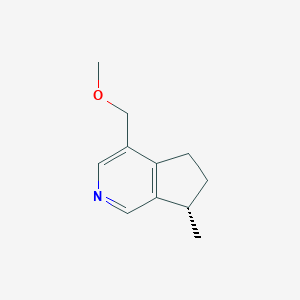

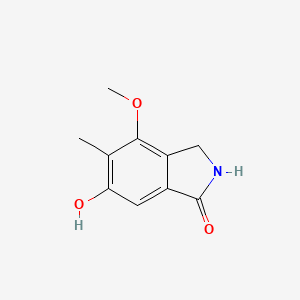

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) ester](/img/structure/B1196355.png)